TAK-242 S 对映体

描述

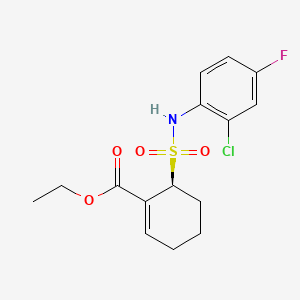

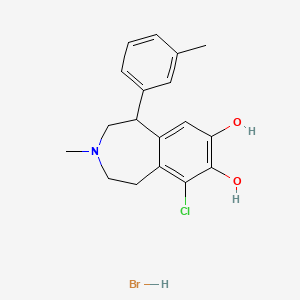

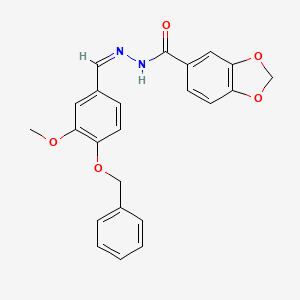

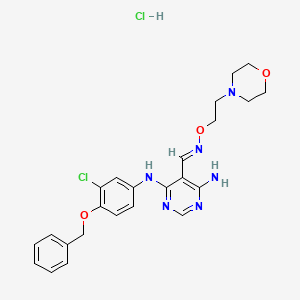

(S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, is a useful research compound. Its molecular formula is C15H17ClFNO4S and its molecular weight is 361.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抑制促炎细胞因子产生

TAK-242 (瑞沙妥维)已被发现通过抑制骨关节炎患者成纤维细胞样滑膜细胞中NF-κB信号通路来抑制促炎细胞因子的产生 . 它对促炎细胞因子的基因表达谱有显著影响,如IL1-β、IL-6、TNF-α和TLR4 .

骨关节炎的治疗

TAK-242通过靶向NF-κB通路,对骨关节炎成纤维细胞样滑膜细胞中TLR4介导的炎症反应表现出有希望的抑制作用 . TLR4抑制剂,如TAK-242,可能是用于减少骨关节炎患者炎症及其相关并发症的有用治疗剂 .

预防内毒素血症诱导的骨骼肌萎缩

TAK-242是一种特异性的Toll样受体4信号通路抑制剂,可以预防内毒素血症诱导的小鼠骨骼肌萎缩 . 它可以减少或逆转LPS在体外和体内所有不利的影响 .

败血症的治疗

TAK-242可能是内毒素血症诱导的肌肉萎缩的一种新型治疗干预措施,这种疾病常发生在败血症中 . TLR4信号通路的药理学抑制可能有助于败血症的治疗 .

抑制先天免疫细胞活化

TAK-242抑制先天免疫细胞的活化,进而减少CD8+ T细胞的增殖和活化 .

胰岛损伤的生物标志物评估

作用机制

Target of Action

TAK-242 S enantiomer, also known as Resatorvid, is a small-molecule inhibitor that specifically targets Toll-like receptor 4 (TLR4) . TLR4 is a part of the body’s immune response system and plays a crucial role in the pathogenesis of insulin resistance and various inflammatory responses .

Mode of Action

TAK-242 S enantiomer binds selectively to Cys747 in the intracellular domain of TLR4, disrupting the ability of TLR4 to associate with its adaptor molecules . This selective binding inhibits the TLR4 signaling pathway, preventing the activation of downstream inflammatory responses .

Biochemical Pathways

The inhibition of TLR4 by TAK-242 affects several biochemical pathways. It prevents the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor κB (NF-κB) , both of which are downstream pathways of TLR4 . These pathways play a significant role in the production of pro-inflammatory cytokines, such as IL1-β, IL-6, and TNF-α . By inhibiting these pathways, TAK-242 reduces inflammation and improves insulin resistance .

Pharmacokinetics

The pharmacokinetics of TAK-242 S enantiomer in mice show that the compound can cross the blood-brain barrier . After intraperitoneal injection, the concentration of TAK-242 in plasma increases and is maintained at a certain level for several hours . The compound also accumulates in the brain tissue, indicating its potential for treating neurological conditions .

Result of Action

The action of TAK-242 S enantiomer results in the reduction of inflammation and improvement of insulin resistance . It prevents the robust activation of MAPK and NF-κB pathways caused by lipopolysaccharide (LPS), improving LPS-induced insulin resistance . Furthermore, it has been shown to prevent muscle wasting and weakness in LPS-treated mice .

Action Environment

The efficacy and stability of TAK-242 can be influenced by various environmental factors. For instance, the presence of LPS, a component of the outer cell membrane of Gram-negative bacteria, can activate TLR4 and trigger inflammatory responses . TAK-242 effectively inhibits these responses, suggesting its potential use in environments with high levels of LPS, such as in cases of sepsis or septic shock .

属性

IUPAC Name |

ethyl (6S)-6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CCCC[C@@H]1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468353 | |

| Record name | TAK-242 S enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243984-10-3 | |

| Record name | TAK-242 S enantiomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)

![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)